Calcium metavanadate

Übersicht

Beschreibung

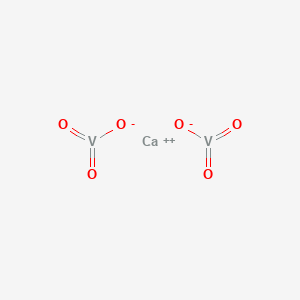

Calcium metavanadate is an inorganic compound with the chemical formula CaV₂O₆. It is a type of vanadate, which is a salt or ester of vanadic acid. This compound is known for its unique properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium metavanadate can be synthesized through a solid-state reaction involving calcium carbonate (CaCO₃) and vanadium pentoxide (V₂O₅). The reaction typically occurs at elevated temperatures, starting around 400°C and accelerating above 620°C due to the formation of a eutectic compound .

Industrial Production Methods

In industrial settings, this compound is often produced through a roasting process. This involves the calcification of vanadium-bearing ores with calcium salts, followed by leaching with acids. The calcium roasting process is considered more environmentally friendly compared to the sodium salt roasting process, although it has a relatively lower yield of vanadium .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium metavanadate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, where vanadium changes its oxidation state.

Substitution: It can undergo substitution reactions where one of its components is replaced by another element or group.

Common Reagents and Conditions

Oxidation: Involves reagents like oxygen or hydrogen peroxide.

Reduction: Involves reagents like hydrogen or carbon monoxide.

Substitution: Involves reagents like acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a carbonate leaching process, calcium carbonate is formed as a byproduct .

Wissenschaftliche Forschungsanwendungen

Materials Science

1.1 Catalytic Properties

Calcium metavanadate has been studied for its catalytic properties in various chemical reactions. It acts as a catalyst in the oxidation of organic compounds, which is crucial for industrial processes such as the production of fine chemicals and pharmaceuticals. The compound's ability to facilitate these reactions efficiently makes it a valuable material in catalysis research .

1.2 Synthesis of Vanadium Compounds

this compound serves as a precursor for synthesizing other vanadium compounds. For instance, it can be converted into vanadium oxides or other vanadates through thermal treatment or chemical reactions. This property is beneficial in producing vanadium-based materials used in batteries and electronics .

Environmental Applications

2.1 Vanadium Recovery

The compound is used in the recovery of vanadium from industrial waste and low-grade ores. Research indicates that this compound can be effectively leached using carbonate solutions, facilitating the extraction of vanadium for reuse in various applications, including steel manufacturing and alloy production .

2.2 Environmental Indicators

this compound has been identified as an indicator of environmental pH conditions. Its presence can provide insights into the geochemical processes occurring in specific environments, making it useful for environmental monitoring and assessment .

Biochemical Applications

3.1 Effects on Calcium Exchange

Studies have shown that this compound can influence calcium transport in biological systems. For example, it has been observed to affect calcium exchange in myocardial tissues, potentially impacting cardiac function. This property suggests that this compound may have implications for understanding cardiovascular health and diseases .

3.2 Toxicological Studies

While this compound has potential therapeutic applications, its effects on cellular processes must be carefully evaluated due to its toxicological profile. Research indicates that high concentrations may lead to cellular damage through excessive calcium accumulation, highlighting the need for further studies to understand its safety and efficacy in biomedical applications .

Case Studies

Wirkmechanismus

The mechanism of action of calcium metavanadate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can inhibit protein tyrosine phosphatases, which play a crucial role in cell signaling pathways . This inhibition can lead to various biological effects, including changes in glucose metabolism and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Calcium metavanadate can be compared with other vanadates such as:

- Sodium metavanadate (NaVO₃)

- Ammonium metavanadate (NH₄VO₃)

- Magnesium metavanadate (MgV₂O₆)

Uniqueness

- Environmental Impact : this compound is considered more environmentally friendly compared to sodium metavanadate due to the lower pollution associated with its production .

- Yield : While the yield of vanadium is lower in the calcium roasting process, the process is more sustainable .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties and relatively environmentally friendly production methods make it an important compound for both industrial and scientific research.

Biologische Aktivität

Calcium metavanadate (CaV2O6) is a compound of increasing interest in various fields, including biochemistry and materials science. Its biological activity, particularly in relation to vanadium's role in biological systems, has been the subject of numerous studies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is typically synthesized through the reaction of vanadium pentoxide (V2O5) with calcium carbonate (CaCO3) or calcium hydroxide (Ca(OH)2). The formation process can be influenced by factors such as pH, temperature, and the concentration of reactants. The following table summarizes key synthesis parameters:

| Parameter | Value |

|---|---|

| Reactants | V2O5 + CaCO3 |

| Optimal pH | 7.0 - 8.5 |

| Temperature for synthesis | 85°C - 95°C |

| Reaction time | 1 - 2 hours |

This compound exhibits various biological activities that can be attributed to its interaction with cellular processes. The compound has been shown to influence calcium homeostasis and oxidative stress levels in cells. Key findings from studies include:

- Calcium Exchange : Research indicates that vanadate compounds can disrupt calcium exchange in myocardial tissues, leading to increased intracellular calcium levels and potential cardiotoxicity . This effect may result in impaired contractility despite elevated calcium concentrations.

- Oxidative Stress : this compound has been linked to increased oxidative stress markers in vivo, particularly when administered at sub-lethal doses. Studies have shown that it can induce lipid peroxidation and alter glutathione levels, which are critical indicators of oxidative damage .

- Enzymatic Inhibition : Vanadate compounds, including this compound, inhibit various ATPases, which are essential for maintaining ionic gradients across cell membranes. This inhibition can lead to altered cellular signaling and energy metabolism .

Case Studies

Several case studies highlight the biological implications of this compound:

- Cardiovascular Effects : A study on the effects of vanadate administration in animal models demonstrated significant alterations in myocardial function due to enhanced intracellular calcium accumulation, suggesting a potential mechanism for vanadate-induced cardiotoxicity .

- Neurotoxicity : Investigations into the neurotoxic effects of orthovanadate (a related compound) revealed that it could impair neuronal function by disrupting calcium signaling pathways, which are crucial for neurotransmitter release and synaptic plasticity .

Comparative Analysis

To better understand the biological activity of this compound relative to other vanadium compounds, a comparative analysis is presented below:

| Compound | Effect on Calcium Homeostasis | Oxidative Stress Induction | Enzymatic Activity Inhibition |

|---|---|---|---|

| This compound | Significant disruption | High | Yes |

| Orthovanadate | Moderate disruption | Moderate | Yes |

| Decavanadate | Minimal disruption | High | No |

Kinetic Studies

Research has also focused on the kinetics of this compound dissolution and its implications for biological activity. The leaching behavior has been investigated under various conditions:

- Diffusion-Controlled Dissolution : Studies indicate that the rate of dissolution is controlled by diffusion processes, with higher concentrations of leaching agents resulting in increased leaching rates .

- Temperature Dependence : The activation energy for leaching varies with temperature, suggesting that biological interactions may be influenced by environmental conditions.

Kinetic Parameters Table

| Leaching Agent | Activation Energy (kJ/mol) | Rate Constant (K) |

|---|---|---|

| Sodium Carbonate | 25.27 | 4.39 |

| Sodium Bicarbonate | 25.30 | 7.89 |

| Ammonium Bicarbonate | 24.59 | 6.78 |

Eigenschaften

IUPAC Name |

calcium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWNZRZGKVWORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(VO3)2, CaO6V2 | |

| Record name | calcium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893970 | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14100-64-2 | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.